2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene
Description
2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene is a halogenated benzene derivative characterized by multiple electronegative substituents. Its structure includes:
- Chlorine at position 2.
- A chloro(difluoro)methoxy group (-O-CHFClF) at position 3.
- Fluorine atoms at positions 1 and 4.
This compound’s molecular formula is C₇H₃Cl₂F₃O, with an estimated molecular weight of 243.0 g/mol. The presence of electron-withdrawing groups (Cl, F, and CHFClF-O-) renders the aromatic ring highly deactivated, influencing its chemical stability and reactivity.
Properties
IUPAC Name |
2-chloro-3-[chloro(difluoro)methoxy]-1,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4O/c8-5-3(10)1-2-4(11)6(5)14-7(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJDCMJVSACRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene typically involves the introduction of chlorine and fluorine atoms onto a benzene ring through a series of substitution reactions. One common method involves the reaction of a difluorobenzene derivative with chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are carried out in specialized reactors designed to handle the reactive intermediates and by-products. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: The aromatic ring can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or aluminum chloride can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield methoxy or alkoxy derivatives, while oxidation may produce quinones.
Scientific Research Applications
2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of the target compound with analogs:
Key Observations:
- Substituent Effects: The target compound’s OCHFClF group introduces steric hindrance and polarizability, contrasting with simpler substituents like CH₃ or CF₃ in analogs. This likely reduces solubility in nonpolar solvents compared to 2-chloro-1,4-difluoro-3-methylbenzene .
- Molecular Weight : The target’s higher molecular weight (243.0 vs. 162.56–223.0 g/mol) reflects the bulkier substituent at position 3.
Chemical Reactivity and Stability
- Electrophilic Substitution : The electron-withdrawing groups in the target compound strongly deactivate the benzene ring, making reactions like nitration or sulfonation challenging. This contrasts with 2-chloro-1,4-difluoro-3-methylbenzene, where the methyl group (electron-donating) slightly counteracts deactivation by Cl and F .
- Hydrogen Bonding : The OCHFClF group may participate in hydrogen bonding, similar to compounds with nitro or methoxy groups in . For example, substituted benzoates with para-chloro groups exhibit π···π stacking and hydrogen bonding in crystal structures .
Biological Activity
2-Chloro-3-[chloro(difluoro)methoxy]-1,4-difluoro-benzene (CAS No. 1417566-94-9) is a fluorinated aromatic compound characterized by its unique substitution pattern of chlorine and fluorine atoms on a benzene ring. This structural configuration imparts distinct chemical properties that are of significant interest in medicinal chemistry and environmental science. The compound's biological activity is primarily influenced by its ability to interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.
The molecular formula of this compound is with a molecular weight of 214.545 g/mol. Its structure includes multiple halogen substituents, which enhance its stability and lipophilicity, characteristics that are often associated with increased biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The presence of fluorine atoms enhances the compound's binding affinity for various molecular targets, which can lead to modulation of biological pathways. Specifically, fluorinated compounds are known to exhibit:
- Inhibition or activation of enzymes : Depending on the target, the compound may act as an inhibitor or activator, influencing metabolic pathways.
- Receptor binding : The unique chemical properties allow for selective binding to certain receptors, which can be crucial in drug design.
Case Studies
- Enzyme Inhibition : A study focusing on organofluorine compounds highlighted how similar structures can inhibit key metabolic enzymes like aconitase, leading to disruptions in the citric acid cycle. This suggests potential pathways through which this compound could exert toxicological effects .
- Toxicological Implications : Research indicates that exposure to fluorinated compounds can lead to adverse effects in various organisms due to their ability to interfere with metabolic processes. For example, fluoroacetate has been shown to block oxidative metabolism by inhibiting citrate transport . Such mechanisms warrant further investigation into the safety profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
